An In-depth Technical Guide to 2,4-Dichloroanisole: Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to 2,4-Dichloroanisole: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloroanisole (2,4-DCA), a halogenated aromatic compound relevant in environmental science, analytical chemistry, and as a potential contaminant in consumer and pharmaceutical products. This document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it provides detailed experimental protocols for its synthesis via Williamson ether synthesis and its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Visual workflows for analytical procedures and environmental formation pathways are included to support research and development activities.
Chemical Structure and Identifiers
2,4-Dichloroanisole is an organic compound consisting of an anisole molecule substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring.
Table 1: Chemical Structure and Identifiers for 2,4-Dichloroanisole
| Identifier | Value |
| IUPAC Name | 2,4-dichloro-1-methoxybenzene[1][2] |
| Synonyms | 2,4-Dichloro-1-methoxybenzene, Anisole, 2,4-dichloro-[3] |
| CAS Number | 553-82-2[1][3] |
| Molecular Formula | C₇H₆Cl₂O[1][2][3][4] |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)Cl |
| InChI | InChI=1S/C7H6Cl2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3[1][3][4] |
| InChIKey | CICQUFBZCADHHX-UHFFFAOYSA-N[1][3][4] |
Physicochemical Properties
The physical and chemical properties of 2,4-dichloroanisole are summarized in the table below. It is a liquid at room temperature with a characteristic odor.
Table 2: Physicochemical Properties of 2,4-Dichloroanisole
| Property | Value | Source(s) |
| Molecular Weight | 177.03 g/mol | PubChem |
| Appearance | Clear colorless to pale brown liquid | Thermo Fisher |
| Melting Point | 24 - 28.5 °C | CAS, ChemicalBook |
| Boiling Point | 103-104 °C @ 10 Torr | CAS |
| Density | 1.288 g/cm³ at 25 °C | CAS |
| Refractive Index | 1.5590-1.5630 @ 20°C | Thermo Fisher |
| Flash Point | > 110 °C (> 230 °F) | Fisher Scientific |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quantification of 2,4-dichloroanisole. Key spectral data are summarized below.
Table 3: Spectroscopic Data for 2,4-Dichloroanisole
| Technique | Data and Interpretation |
| ¹H NMR | (Solvent: CDCl₃) Expected chemical shifts: Aromatic protons (3H) in the range of δ 6.8-7.4 ppm, showing characteristic splitting patterns (doublet, doublet of doublets). Methoxy protons (3H) appear as a singlet around δ 3.8-3.9 ppm. |
| ¹³C NMR | (Solvent: CDCl₃) Expected chemical shifts: Methoxy carbon (~56 ppm), aromatic carbons (4 signals between ~112-130 ppm), and quaternary aromatic carbons (2 signals, ~150-155 ppm). Specific data available in MAGN.RES.CHEM.,26,1112(1988). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 176, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 178, M+4 at m/z 180). Key fragment ions include m/z 161 ([M-CH₃]⁺) and 133 ([M-CH₃-CO]⁺).[3] |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic) ~3050-3100 cm⁻¹, C-H stretching (aliphatic, -OCH₃) ~2840-2960 cm⁻¹, C=C stretching (aromatic) ~1470-1600 cm⁻¹, C-O-C stretching ~1250 cm⁻¹, and C-Cl stretching ~700-850 cm⁻¹. |
Experimental Protocols
Synthesis of 2,4-Dichloroanisole via Williamson Ether Synthesis
This protocol describes the methylation of 2,4-dichlorophenol using dimethyl sulfate in the presence of a base. This method is a standard and efficient route for the preparation of aryl methyl ethers.
Materials:
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2,4-Dichlorophenol
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Dimethyl sulfate (DMS)
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Acetone or Methanol (solvent)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 eq) in acetone.
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Base Addition: Add powdered potassium carbonate (1.5 eq) to the solution.
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Methylation: While stirring vigorously, add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloroanisole.
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Purification: The crude product can be purified by vacuum distillation to afford pure 2,4-dichloroanisole.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established environmental analysis methods for determining 2,4-dichloroanisole in water samples.
Instrumentation and Materials:
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Gas chromatograph with a mass selective detector (GC-MS).
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Capillary column: Durabond-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Carrier gas: Helium.
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Sample vials, syringes, and solid-phase extraction (SPE) cartridges.
Procedure:
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Sample Preparation (Solid Phase Extraction): a. Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by 0.1 N HCl. b. Load the aqueous sample (e.g., 100 mL) onto the cartridge. c. Wash the cartridge with 0.1 N HCl to remove interferences. d. Dry the cartridge under vacuum. e. Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile:methanol).
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GC-MS Instrument Conditions:
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Injector: Splitless mode, 250 °C.
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Oven Program: Initial temperature 80°C for 1.2 min, ramp at 20°C/min to 320°C, hold for 2.0 min.
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Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min.
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MS Conditions: Electron Ionization (EI) mode at 70 eV.
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Acquisition: Selected Ion Monitoring (SIM) mode.
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Data Acquisition and Quantification:
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Monitor the following ions for 2,4-DCA: m/z 176 (quantification), m/z 178 (confirmation 1), and m/z 161 (confirmation 2).
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The retention time for 2,4-DCA under these conditions is approximately 8.00 minutes.
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Prepare a calibration curve using certified standards of 2,4-dichloroanisole.
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Quantify the analyte in the sample by comparing its peak area to the calibration curve.
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Mandatory Visualizations
Environmental Formation of 2,4-Dichloroanisole
2,4-DCA is a known environmental transformation product of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[1] The pathway involves microbial degradation of the side chain.
Analytical Workflow for GC-MS Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of 2,4-dichloroanisole in an environmental sample.
Safety and Handling
2,4-Dichloroanisole is classified as harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation.
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Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
